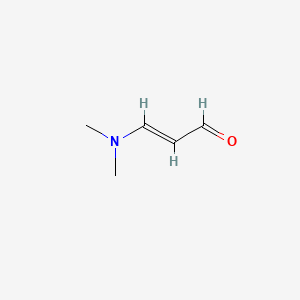

3-Dimethylaminoacrolein

説明

3-Dimethylaminoacrolein (CAS 927-63-9) is an α,β-unsaturated aldehyde with the formula Me₂NC(H)=CHCHO. It is a pale yellow, water-soluble liquid that serves as a versatile building block in organic synthesis . Key applications include:

- Heterocyclic Synthesis: Used in cyclocondensation reactions to form pyrazolopyridines (50% yield) and pyrimidines (40–70% yield) .

- Vilsmeier–Haack-Type Reactions: Acts as an electrophilic agent in the synthesis of p-aminocinnamaldehydes, achieving yields of 36–61% .

- Dynamic NMR Studies: Exhibits rotational barriers (ΔG‡ = 15.8 kcal/mol) around the C–N bond, studied via variable-temperature NMR .

特性

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMPLDPCKRASL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | 3-Dimethylaminoacrolein | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-63-9, 692-32-0 | |

| Record name | 3-(Dimethylamino)acrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylaminoacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(dimethylamino)acrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(dimethylamino)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIMETHYLAMINOACROLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MVV69JD7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

3-Dimethylaminoacrolein can be synthesized through several methods:

Addition of Dimethylamine to Propynal: This method involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation.

Reaction with Vinyl Ethers: Vinyl ethers, such as ethyl vinyl ether, react with phosgene and dimethylformamide (which forms the Vilsmeier reagent in situ) to produce 3-ethoxypropenylidene dimethylammonium chloride.

Alternative Route with Isobutyl Vinyl Ether: Isobutyl vinyl ether reacts with the iminium chloride derived from dimethylformamide and phosgene.

化学反応の分析

3-Dimethylaminoacrolein undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The activated aldehyde group of this compound reacts quantitatively with dialkyl sulfates such as dimethyl sulfate.

Formation of Nitrogen-Containing Heterocycles: This compound can be used as a reactive molecular building block for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles.

科学的研究の応用

3-Dimethylaminoacrolein is an organic compound with the formula Me2NC(H)=CHCHO . It is a pale yellow water-soluble liquid and can be thought of as vinylogous dimethylformamide (DMF) . The compound combines the functionalities of an unsaturated aldehyde and an enamine. this compound and vinamidines derived from it can be used as reactive molecular building blocks for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles .

Applications

This compound can introduce unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . Scientific research applications include:

- Chemistry It is used as a reactive molecular building block for the formation of nitrogen-containing heterocycles.

- Biology The compound has been studied for its ability to reverse the hypnotic effect of morphine in mice and has a stimulating effect in humans .

- Industry It is used in the synthesis of various chemical intermediates and products. It is also used for the synthesis of 2-chloronicotinic acid (2-CNA), an important starting material for agrochemicals and pharmaceuticals .

Reactions with this compound

The activated aldehyde group of this compound reacts quantitatively with dialkyl sulfates such as dimethyl sulfate . The products are reactive but unstable, decomposing at 110 °C back into the starting materials . The products can be easily transformed with nucleophiles such as alkoxides or amines into the corresponding vinylogous amide acetals or amidines .

The stable this compound dimethyl acetal is obtained by reaction with sodium methoxide in 62% yield . this compound can react with CH-acidic compounds (such as malononitrile) to form 1,3-butadiene derivatives or with cyclopentadiene to form an aminofulvene . With guanidine, this compound forms almost quantitatively 2-aminopyrimidine .

N-methylpyrrole forms the 3-(2-N-methylpyrrole)propenal with this compound and POCl3 in 49% yield . Similarly, the preparation of an intermediate for the cholesterol-lowering drug fluvastatin via the reaction of a fluoroaryl-substituted N-isopropylindole with this compound and POCl3 proceeds similarly .

Reactions to vinamidinium salts

The reaction of this compound with dimethylammonium tetrafluoroborate produces virtually quantitatively the vinamidinium salt this compound dimethyliminium tetrafluoroborate, which crystallizes better as the perchlorate salt . The salt also reacts with cyclopentadiene in the presence of sodium amide in liquid ammonia to give the aminofulvene derivative .

The same vinamidinium salt 1,1,5,5-tetramethyl-1,5-diazapentadienium chloride is also formed in the reaction of this compound with dimethylamine hydrochloride in 70% yield . The two-step reaction of dimethylamine and 70% perchloric acid with this compound forms the same iminium salt (herein referred to as 1,3-bis(dimethylamino)trimethinium perchlorate) .

Lactones (e.g., γ-butyrolactone) or cyclic ketones (such as cyclopentanone) form with the vinylamidinium salt of this compound and dimethylamine hydrochloride the corresponding dienaminones in 91% and 88% yield .

N-alkylpyrroles are obtained in good yield (86%) in the reaction of the vinamidinium salt with glycine esters, substituted thiophenes (up to 87%) in the reaction with mercaptoacetic acid esters .

Case studies

- Morphine Reversal Study: this compound has been studied for its ability to reverse the hypnotic effect of morphine in mice .

- Synthesis of Histone Deacetylase (HDAC) Inhibitors: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors.

- Friedländer Quinoline Synthesis: A modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines.

- Synthesis of p-aminocinnamic aldehydes: The yield of the synthesis was improved by ca. 6–16% for the reaction between aromatic amine and this compound, in the presence of POCl3 conducted in chloroform at −20–0 °C .

- Vilsmeier reaction: The Vilsmeier reaction of dimethylamino acrolein/POCl3 with 5 afforded two different products. The first one derives from the attack of the Vilsmeier reagent .

作用機序

The mechanism of action of 3-dimethylaminoacrolein involves its interaction with molecular targets and pathways. The compound can be thought of as vinylogous dimethylformamide, combining the functionalities of an unsaturated aldehyde and an enamine. This allows it to act as a reactive molecular building block, facilitating the formation of nitrogen-containing heterocycles .

類似化合物との比較

3-Amino-2-Chloroacrolein (CAS 221615-73-2)

Structure: C₃H₄ClNO, featuring a chloro substituent at position 2 and an amino group at position 3 . Key Differences:

- Synthesis: Prepared via specialized routes, though specific methodologies are less documented compared to 3-dimethylaminoacrolein .

- Applications: Potential use in halogenated heterocycle synthesis, though fewer examples exist in the literature .

Acrolein (CAS 107-02-8)

Structure: Simpler α,β-unsaturated aldehyde (C₃H₄O) lacking the dimethylamino group . Key Differences:

- Toxicity: Acrolein is highly toxic (ATSDR Profile), whereas this compound’s toxicity profile is less characterized .

- Reactivity: Acrolein’s electrophilicity is moderated in this compound due to the electron-donating dimethylamino group, reducing its propensity for uncontrolled polymerization .

- Applications: Primarily used in industrial processes (e.g., plastics, herbicides), unlike this compound’s role in fine chemical synthesis .

3-Dimethylamino-2-Methyl-2-Propenal (CAS 19125-76-9)

Structure: C₆H₁₁NO, featuring a methyl group at position 2 . Key Differences:

- Synthetic Utility : Less commonly reported in heterocycle synthesis, suggesting reduced versatility .

Comparative Data Table

生物活性

3-Dimethylaminoacrolein (DMAA) is an organic compound known for its significant biological activity, particularly in medicinal chemistry. Its structure features a dimethylamino group attached to an acrolein backbone, which contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of DMAA, synthesizing findings from diverse research studies and providing detailed insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- Molecular Formula: C5H9NO

- Molecular Weight: 101.13 g/mol

DMAA is characterized by its electrophilic nature due to the presence of the acrolein moiety, which allows it to react with various biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for understanding its biological effects.

Synthesis:

The synthesis of DMAA typically involves a straightforward reaction pathway that allows for high yields. It can be synthesized from commercially available precursors through methods that include:

- Condensation Reactions: Utilizing amines and aldehydes.

- One-Pot Synthesis: Involving multiple steps that yield DMAA directly from simpler compounds.

DMAA exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have shown that DMAA possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. It has been effective against strains like Staphylococcus aureus and Escherichia coli.

- Cytotoxic Effects: Research indicates that DMAA can induce apoptosis in cancer cells. It has shown promise in inhibiting tumor growth in various cancer models, suggesting its potential as an anticancer agent.

- Enzyme Inhibition: DMAA interacts with specific enzymes, leading to alterations in metabolic pathways. For instance, it has been observed to inhibit key enzymes involved in cell proliferation and survival.

Case Studies

-

Antibacterial Activity:

A study evaluated the effectiveness of DMAA against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli. The mechanism was linked to the formation of adducts with thiol groups in bacterial proteins, disrupting their function. -

Cytotoxicity in Cancer Models:

In vitro studies on human cancer cell lines showed that DMAA reduced cell viability by over 50% at concentrations above 10 µM within 24 hours. The compound was found to activate caspase pathways, leading to programmed cell death. -

Inhibition of Metabolic Pathways:

Research indicated that DMAA inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. This inhibition was associated with reduced expression of pro-inflammatory cytokines.

Summary of Biological Activities

Q & A

Q. How do dynamic vs. static structural analyses differ in probing this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。